Stannous methane sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stannous methane sulfonate, also known as tin(II) methanesulfonate, is a chemical compound with the formula (CH₃SO₃)₂Sn. It is a colorless liquid with a distinct odor and is highly soluble in water. This compound is widely used in various industrial applications, particularly in the field of electroless plating, due to its excellent properties such as high thermal stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Stannous methane sulfonate can be synthesized through several methods. One common method involves the reaction of metallic tin with methanesulfonic acid. This reaction typically requires high temperatures, around 140-150°C, to proceed efficiently. The reaction can be represented as follows:

Sn+2CH3SO3H→(CH3SO3)2Sn+H2

Another method involves the use of stannous chloride and methanesulfonic acid. This reaction occurs at a lower temperature range of 110-130°C and involves cooling, crystallization, filtration, and washing to obtain the final product .

Industrial Production Methods

In industrial settings, this compound is often produced using an electrolytic method. This method involves the use of solid tin as the anode and methanesulfonic acid as the electrolyte. The process is carried out in an electrolytic cell with an ion exchange membrane separating the anode and cathode compartments. This method is advantageous as it produces a high-purity product with fewer impurities .

Análisis De Reacciones Químicas

Types of Reactions

Stannous methane sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to stannic compounds.

Reduction: It acts as a reducing agent in electroless plating processes.

Substitution: It can participate in substitution reactions with other organic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include methanesulfonic acid, stannous chloride, and various organic solvents. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from reactions involving this compound include stannic compounds, various organotin compounds, and metal coatings in electroless plating processes .

Aplicaciones Científicas De Investigación

Stannous methane sulfonate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a catalyst in organic synthesis due to its high reactivity and selectivity.

Biology: It is used in the preparation of biological samples for electron microscopy.

Medicine: It is explored for its potential use in drug delivery systems.

Mecanismo De Acción

The mechanism of action of stannous methane sulfonate primarily involves its role as a reducing agent. In electroless plating, it reduces metal ions in the solution to form a thin metal coating on the substrate. This process involves the transfer of electrons from the stannous ion to the metal ions, resulting in the deposition of the metal layer .

Comparación Con Compuestos Similares

Similar Compounds

Stannous chloride: Used in similar applications but has higher impurity levels.

Stannous sulfate: Used in electroplating but less stable than stannous methane sulfonate.

Lead(II) methanesulfonate: Used in similar plating processes but has different electrochemical properties.

Uniqueness

This compound is unique due to its high thermal stability, high purity, and excellent reactivity. It is preferred in many industrial applications over other stannous compounds because it produces fewer impurities and offers better performance in high-temperature reactions .

Propiedades

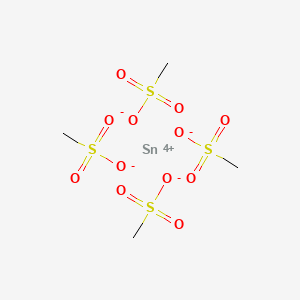

Fórmula molecular |

C4H12O12S4Sn |

|---|---|

Peso molecular |

499.1 g/mol |

Nombre IUPAC |

methanesulfonate;tin(4+) |

InChI |

InChI=1S/4CH4O3S.Sn/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 |

Clave InChI |

AICMYQIGFPHNCY-UHFFFAOYSA-J |

SMILES canónico |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)

![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)

![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)